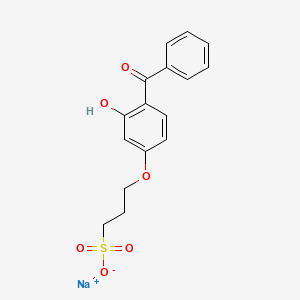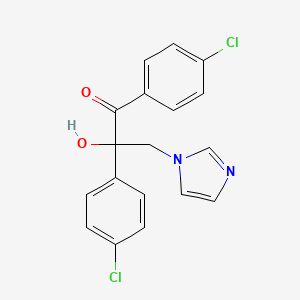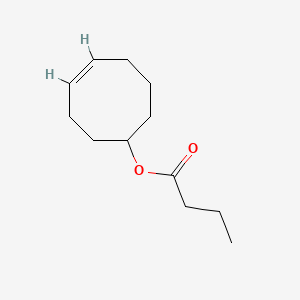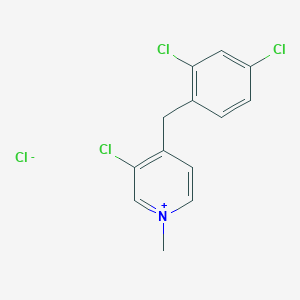
3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride is a chemical compound with the molecular formula C13H11Cl4N. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzyl group substituted with chlorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride typically involves the reaction of 3-chloroaniline with 2,4-dichlorobenzyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically isolated through filtration, washing, and drying processes .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted aniline derivative, while oxidation can produce a corresponding quinone or other oxidized species .
Aplicaciones Científicas De Investigación
3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorobenzyl chloride: Similar in structure but lacks the anilinium group.
2,4-Dichlorobenzyl chloride: Another related compound with different substitution patterns.
3-Chloroaniline: Shares the aniline core but with fewer chlorine substitutions
Uniqueness
3-Chloro-4-(2,4-dichlorobenzyl)anilinium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
50329-01-6 |
|---|---|
Fórmula molecular |
C13H11Cl4N |
Peso molecular |
323.0 g/mol |
Nombre IUPAC |
3-chloro-4-[(2,4-dichlorophenyl)methyl]-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C13H11Cl3N.ClH/c1-17-5-4-10(13(16)8-17)6-9-2-3-11(14)7-12(9)15;/h2-5,7-8H,6H2,1H3;1H/q+1;/p-1 |
Clave InChI |
XCNCPBQJLDYWGX-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC(=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B12665385.png)
![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)
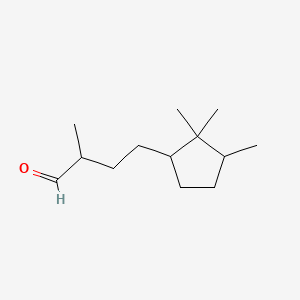
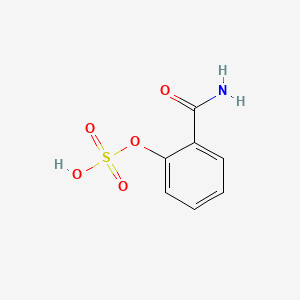

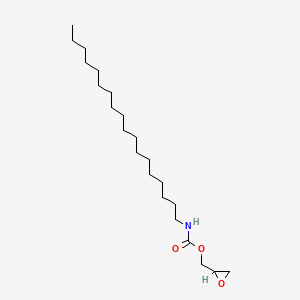
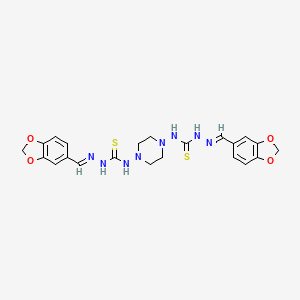
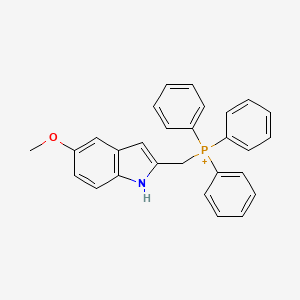
![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)

